molecular formula C7H6N4S B12446946 2,6-diamino-4H-thiopyran-3,5-dicarbonitrile

2,6-diamino-4H-thiopyran-3,5-dicarbonitrile

Cat. No.: B12446946
M. Wt: 178.22 g/mol
InChI Key: HZTHPFYHJIYIFH-UHFFFAOYSA-N
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Description

2,6-Diamino-4H-thiopyran-3,5-dicarbonitrile is a heterocyclic compound with a thiopyran ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diamino-4H-thiopyran-3,5-dicarbonitrile typically involves a multi-component reaction. One common method is the one-pot reaction of aromatic aldehydes, cyanothioacetamide, and malononitrile under microwave irradiation. This method does not require any added catalyst and is efficient for producing the desired compound .

Industrial Production Methods

The use of microwave irradiation offers advantages such as improved reaction rates and cleaner products, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-4H-thiopyran-3,5-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from reactions involving this compound include various substituted thiopyran derivatives and pyridine derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2,6-Diamino-4H-thiopyran-3,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-diamino-4H-thiopyran-3,5-dicarbonitrile involves its interaction with various molecular targets. The compound can undergo recyclization reactions, leading to the formation of different products. The exact pathways and molecular targets depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diamino-4H-thiopyran-3,5-dicarbonitrile is unique due to its specific substitution pattern and the presence of both amino and nitrile groups. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C7H6N4S

Molecular Weight

178.22 g/mol

IUPAC Name

2,6-diamino-4H-thiopyran-3,5-dicarbonitrile

InChI

InChI=1S/C7H6N4S/c8-2-4-1-5(3-9)7(11)12-6(4)10/h1,10-11H2

InChI Key

HZTHPFYHJIYIFH-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(SC(=C1C#N)N)N)C#N

Origin of Product

United States

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